Eeklivvaf
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Overview
Description
Eeklivvaf: is a peptide compound with the chemical formula C₅₀H₈₂N₁₀O₁₄ and a molecular weight of 1047.24 g/mol . It is recognized by the anti-melanoma cytolytic T-cell clone LB33-CTL-159/5 on HLA-B44 molecules . This compound has significant implications in immunological research, particularly in the study of melanoma .
Preparation Methods
Synthetic Routes and Reaction Conditions: Eeklivvaf is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for peptide production . The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The amino acids are protected by specific groups to prevent unwanted side reactions. The synthesis is carried out under controlled conditions, typically at room temperature, and involves multiple steps of coupling, deprotection, and washing .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and reproducibility. The final product is purified using high-performance liquid chromatography (HPLC) to achieve high purity levels, typically above 95% .
Chemical Reactions Analysis
Types of Reactions: Eeklivvaf undergoes various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s structure and function.
Reduction: Used to break disulfide bonds within the peptide.
Substitution: Involves replacing specific amino acids to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Major Products: The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield free thiol groups .
Scientific Research Applications
Eeklivvaf has a wide range of applications in scientific research:
Mechanism of Action
Eeklivvaf exerts its effects by being recognized by cytolytic T-cells on HLA-B44 molecules . The peptide binds to HLA-B44, presenting an antigenic epitope that is recognized by the T-cell receptor (TCR) on cytolytic T-cells . This recognition triggers an immune response, leading to the destruction of melanoma cells expressing the antigen . The molecular targets involved include the HLA-B44 molecule and the TCR on cytolytic T-cells .
Comparison with Similar Compounds
MAGE3-derived peptides: These peptides are also recognized by cytolytic T-cells and have similar applications in cancer immunotherapy.
Other HLA-B44 binding peptides: These peptides share the ability to bind to HLA-B44 molecules and elicit immune responses.
Uniqueness: Eeklivvaf is unique due to its specific recognition by the anti-melanoma cytolytic T-cell clone LB33-CTL-159/5 . This specificity makes it a valuable tool in studying immune responses against melanoma and developing targeted immunotherapies .
Properties
Molecular Formula |
C50H82N10O14 |
---|---|
Molecular Weight |
1047.2 g/mol |
IUPAC Name |
(4S)-4-amino-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C50H82N10O14/c1-10-29(8)41(49(72)59-40(28(6)7)48(71)58-39(27(4)5)47(70)53-30(9)42(65)57-36(50(73)74)25-31-16-12-11-13-17-31)60-46(69)35(24-26(2)3)56-44(67)33(18-14-15-23-51)55-45(68)34(20-22-38(63)64)54-43(66)32(52)19-21-37(61)62/h11-13,16-17,26-30,32-36,39-41H,10,14-15,18-25,51-52H2,1-9H3,(H,53,70)(H,54,66)(H,55,68)(H,56,67)(H,57,65)(H,58,71)(H,59,72)(H,60,69)(H,61,62)(H,63,64)(H,73,74)/t29-,30-,32-,33-,34-,35-,36-,39-,40-,41-/m0/s1 |
InChI Key |
UZMYABIMZYRHCM-IVWXROFHSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)N |
Origin of Product |
United States |
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